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molecular formula C8H13I B3274452 8-Iodo-1-octyne CAS No. 60754-50-9

8-Iodo-1-octyne

Cat. No. B3274452
M. Wt: 236.09 g/mol
InChI Key: VXWVPOUMFOAVML-UHFFFAOYSA-N
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Patent
US06365350B1

Procedure details

A mixture of 7-octynyl-p-toluenesulfonate (18.3 g, 65.2 mmol), sodium iodide (9.77 g, 65.2 mmol) and acetone (91 ml) was allowed to react for four hours under reflux. After cooling, the precipitates were removed by filtration, and the filtrate was concentrated. The resulting residue was purified by silica gel column chromatography (eluent; hexane) to afford 14.5 g of 8-iodo-1-octyne (yield; 94.2%).
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
9.77 g
Type
reactant
Reaction Step One
Quantity
91 mL
Type
solvent
Reaction Step One
Yield
94.2%

Identifiers

REACTION_CXSMILES
[CH2:1](OS(C1C=CC(C)=CC=1)(=O)=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]#[CH:8].[I-:20].[Na+]>CC(C)=O>[I:20][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]#[CH:8] |f:1.2|

Inputs

Step One
Name
Quantity
18.3 g
Type
reactant
Smiles
C(CCCCCC#C)OS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
9.77 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
91 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for four hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the precipitates were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (eluent; hexane)

Outcomes

Product
Name
Type
product
Smiles
ICCCCCCC#C
Measurements
Type Value Analysis
AMOUNT: MASS 14.5 g
YIELD: PERCENTYIELD 94.2%
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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